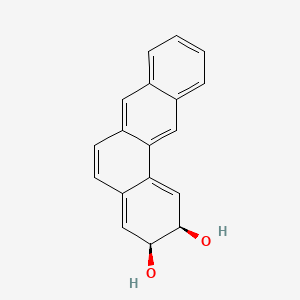
Benz(a)anthracene-2,3-diol, 2,3-dihydro-, Cis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benz(a)anthracene-2,3-diol, 2,3-dihydro-, Cis- is a polycyclic aromatic hydrocarbon (PAH) derivative It is a compound with a complex structure consisting of fused benzene rings and hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-2,3-diol, 2,3-dihydro-, Cis- typically involves the cyclization of appropriate precursors. One common method is the cyclization of lactone derivatives followed by sequential modifications . Another approach involves the photocyclization of divinylterphenyl derivatives or tandem radical cyclization of (Z,Z)-1,4-bis(2-iodostyryl)benzene derivatives . These methods often require specific reaction conditions, such as the presence of catalysts, controlled temperatures, and specific solvents.
Industrial Production Methods
Industrial production of Benz(a)anthracene-2,3-diol, 2,3-dihydro-, Cis- is less common due to its specialized applications. the methods used in laboratory synthesis can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.
化学反应分析
Types of Reactions
Benz(a)anthracene-2,3-diol, 2,3-dihydro-, Cis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
Benz(a)anthracene-2,3-diol, 2,3-dihydro-, Cis- has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives in various chemical reactions.
Biology: Research on this compound helps understand the biological effects of PAHs, including their interactions with enzymes and DNA.
Medicine: It is studied for its potential carcinogenic properties and its role in the development of cancer.
Industry: Although not widely used industrially, it serves as a reference compound in environmental studies to monitor PAH pollution.
作用机制
The mechanism of action of Benz(a)anthracene-2,3-diol, 2,3-dihydro-, Cis- involves its interaction with biological molecules. It can be metabolized by cytochrome P450 enzymes and epoxide hydrolase, leading to the formation of dihydrodiols . These metabolites can bind to DNA and proteins, potentially causing mutations and other biological effects. The molecular targets and pathways involved include DNA, enzymes, and cellular receptors.
相似化合物的比较
Similar Compounds
Benz(a)anthracene: A parent compound with similar structure but without the hydroxyl groups.
Benzo(a)pyrene: Another PAH with a similar structure but different biological properties.
Chrysene: A PAH with four fused benzene rings, similar to Benz(a)anthracene-2,3-diol, 2,3-dihydro-, Cis-.
Uniqueness
Benz(a)anthracene-2,3-diol, 2,3-dihydro-, Cis- is unique due to the presence of hydroxyl groups and its specific dihydro configuration. These structural features influence its chemical reactivity and biological interactions, distinguishing it from other PAHs.
属性
CAS 编号 |
58409-56-6 |
|---|---|
分子式 |
C18H14O2 |
分子量 |
262.3 g/mol |
IUPAC 名称 |
(2R,3S)-2,3-dihydrobenzo[a]anthracene-2,3-diol |
InChI |
InChI=1S/C18H14O2/c19-17-9-14-6-5-13-7-11-3-1-2-4-12(11)8-15(13)16(14)10-18(17)20/h1-10,17-20H/t17-,18+/m0/s1 |
InChI 键 |
SXKUZXRQYVNQKT-ZWKOTPCHSA-N |
手性 SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C[C@@H]([C@@H](C=C43)O)O |
规范 SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=CC(C(C=C43)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



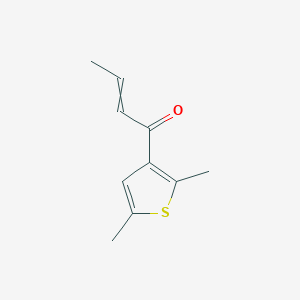

![3,6,8-Trimethyl-4-oxo-4lambda~5~-pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B14621175.png)

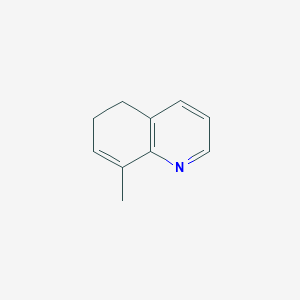
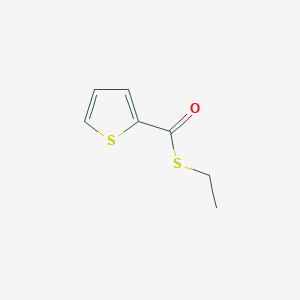

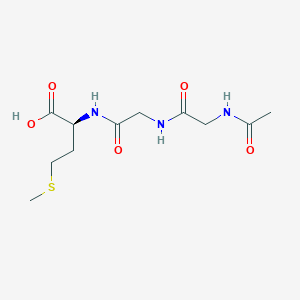
![2-{[1-(4-Fluorophenyl)ethyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14621203.png)
![7-Bromo-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one](/img/structure/B14621210.png)
methyl}phosphonic acid](/img/structure/B14621215.png)
![Pyridine, 2-[[(2-methylphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14621220.png)

